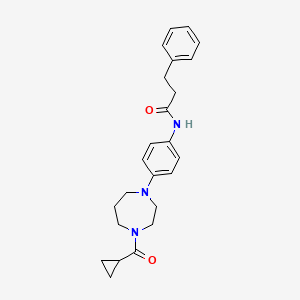

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c28-23(14-7-19-5-2-1-3-6-19)25-21-10-12-22(13-11-21)26-15-4-16-27(18-17-26)24(29)20-8-9-20/h1-3,5-6,10-13,20H,4,7-9,14-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHMPLAWBVRJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide, a compound with the molecular formula and a molecular weight of approximately 430.5 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropanecarbonyl moiety linked to a 1,4-diazepane ring, which is further substituted with a phenyl group and an amide functional group. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 430.5 g/mol

- LogP: 1.95 (indicating moderate lipophilicity)

- Polar Surface Area: 50 Ų

- Hydrogen Bond Acceptors: 3

- Hydrogen Bond Donors: 0

Pharmacological Effects

Recent studies have explored the compound's effects on various biological systems. Notably, its interaction with soluble guanylate cyclase (sGC) has been highlighted due to its implications in cardiovascular health and ocular pressure regulation.

- Soluble Guanylate Cyclase Activation:

- Antioxidant Properties:

- Neuroprotective Effects:

Study on Ocular Pressure Regulation

A significant study evaluated the effects of the compound on intraocular pressure in cynomolgus monkeys. The findings indicated that administration of the compound resulted in a notable decrease in intraocular pressure over a 24-hour period following a single topical application. This suggests potential therapeutic applications for conditions like glaucoma .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to controls .

Q & A

Basic: What are the key synthetic strategies for preparing N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,4-diazepane core functionalized with a cyclopropanecarbonyl group. Key steps include:

- Amide coupling : Reacting intermediates like 4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)aniline with 3-phenylpropanoyl chloride under basic conditions (e.g., DIPEA) in anhydrous THF or DCM .

- Purification : Normal-phase chromatography (e.g., 10% MeOH in DCM) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) to isolate the final compound, with yields typically ranging from 39% to 56% depending on substituents .

- Critical parameters : Temperature control (reflux at ~66°C), solvent selection (polar aprotic solvents), and stoichiometric ratios (e.g., 3.0 eq. of DIPEA) to minimize side reactions .

Advanced: How can reaction yields be optimized for analogs with bulky substituents (e.g., trifluoromethyl groups)?

Yields for analogs with bulky groups (e.g., trifluoromethyl) often drop due to steric hindrance. Strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd-based) for coupling reactions to improve efficiency .

- Microwave-assisted synthesis : Accelerating reaction kinetics (e.g., suggests microwave methods enhance efficiency in similar acrylamide syntheses) .

- Solvent optimization : Switching to high-boiling solvents (e.g., DMF or NMP) to improve solubility of bulky intermediates .

Basic: What spectroscopic methods confirm the compound’s structure?

- 1H NMR : Key signals include δ 7.3–7.6 ppm (aromatic protons from phenyl and diazepane-attached groups), δ 3.1–3.3 ppm (diazepane CH2 groups), and δ 1.8–2.5 ppm (cyclopropane and propanamide CH2) .

- MS (LC/MS) : Molecular ion peaks ([M+H]+) around m/z 460–500, depending on substituents .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and cyclopropane C-C (~1000 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data for diazepane-containing analogs?

Discrepancies (e.g., split peaks or unexpected coupling) may arise from:

- Conformational flexibility : The diazepane ring adopts multiple chair/boat conformations, causing peak splitting. Use variable-temperature NMR to "freeze" conformers and simplify spectra .

- Impurity profiling : Trace solvents (e.g., DCM or THF) or unreacted intermediates can overlap with target signals. Confirm purity via HPLC with UV/ELSD detection .

Basic: What functional groups influence the compound’s reactivity?

- Amide group : Susceptible to hydrolysis under acidic/basic conditions. Stabilize by maintaining neutral pH during synthesis .

- Cyclopropane : Strain-driven reactivity; avoid strong oxidants to prevent ring opening .

- Diazepane : Basic nitrogen sites can participate in H-bonding or protonation, affecting solubility and biological activity .

Advanced: How to design target-specific analogs for receptor binding studies?

- Bioisosteric replacement : Substitute the cyclopropanecarbonyl group with trifluoromethyl (as in ) to modulate lipophilicity and binding affinity .

- Molecular docking : Use X-ray crystallography data (e.g., PDB entries in ) to model interactions with targets like dopamine D3 receptors .

- SAR analysis : Test analogs with varying phenylpropanamide chain lengths (e.g., pentanamide vs. propanamide) to assess impact on selectivity .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopropane and amide groups .

- Moisture control : Use desiccants to avoid hydrolysis of the diazepane ring .

Advanced: How to validate biological activity against off-target receptors (e.g., MMPs)?

- Kinetic assays : Measure inhibition constants (Ki) using fluorescence-based MMP-2/9 assays (see for similar protocols) .

- Selectivity profiling : Compare binding affinities across receptor panels (e.g., GPCRs vs. kinases) using radioligand displacement .

Basic: What computational tools predict the compound’s physicochemical properties?

- LogP calculation : Use ChemDraw or Molinspiration to estimate partition coefficients (~3.5–4.0 for this compound) .

- pKa prediction : Software like MarvinSuite models the basicity of diazepane nitrogens (pKa ~7.5–8.5) .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the phenylpropanamide chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.